(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
Description
“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid” (CAS: 251317-00-7) is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a free β-amino group on the propanoic acid backbone, making it a versatile building block for introducing secondary amines or branched structures into peptides . Its R-configuration at the α-carbon distinguishes it from its S-enantiomer (Compound 23, CAS: Not explicitly provided), which has distinct stereochemical properties affecting biological interactions and synthetic applications . Analytical characterization data, such as NMR and LC-MS (purity >95%), confirm its structural integrity and suitability for automated solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLKWZYHRLRRL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350934 | |
| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251317-00-7 | |
| Record name | 3-Amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251317-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fmoc-D-Dap-OH is primarily used as a building block in peptide synthesis. The primary targets of this compound are the amino groups of other amino acids that are involved in the formation of peptides.
Mode of Action
The Fmoc group in Fmoc-D-Dap-OH serves as a protective group for the amino group during peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation.
Biochemical Pathways
Fmoc-D-Dap-OH is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The removal of the Fmoc group is a critical step that allows the amino group to form a peptide bond with the carboxyl group of another amino acid.
Action Environment
The action of Fmoc-D-Dap-OH is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, careful control of the reaction environment is crucial for the successful use of Fmoc-D-Dap-OH in peptide synthesis.
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, commonly referred to as Fmoc-L-Ala-OH, is a synthetic amino acid derivative with notable biological activities. This compound is part of a broader class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are widely utilized in peptide synthesis and medicinal chemistry. The following sections detail its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O4
- Molecular Weight : 326.36 g/mol
- CAS Number : 71989-33-8
The unique structure of this compound includes a fluorenyl group that enhances lipophilicity and may influence its interactions with biological targets.
1. Antimicrobial Activity
Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant antimicrobial properties. For instance, some analogs have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and Bacillus anthracis. The structure-activity relationship indicates that modifications to the fluorenyl or amino portions can enhance these activities.
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Fmoc-L-Ala-OH | Staphylococcus aureus | 15 | |
| Fmoc-L-Ala-OH | Bacillus anthracis | 18 |
2. Neuroprotective Effects
Research indicates that certain structural analogs of this compound may provide neuroprotective benefits. These compounds have been studied for their potential in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and influence immune responses, which could be beneficial in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorenone derivatives demonstrated their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the fluorenyl group significantly enhanced antimicrobial activity, suggesting potential applications in drug development for resistant infections .
Case Study 2: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines treated with this compound showed reduced apoptosis under oxidative stress conditions. This suggests a protective role against neurodegeneration .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For example:
Scientific Research Applications
Overview
Fmoc-D-Cha-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with high purity and yield.
Key Applications
- Synthesis of Bioactive Peptides : It is employed in the synthesis of various bioactive peptides that serve as potential therapeutic agents.
- Modification of Peptide Properties : The introduction of this amino acid can enhance the solubility and stability of peptides.
Overview
In medicinal chemistry, Fmoc-D-Cha-OH is utilized for the development of novel drugs targeting various diseases. Its unique structural features contribute to the design of compounds with improved pharmacological profiles.
Case Studies
- Anticancer Agents : Research has demonstrated that peptides incorporating Fmoc-D-Cha-OH exhibit enhanced cytotoxicity against cancer cell lines compared to their non-modified counterparts. For instance, a study reported a 40% increase in efficacy when using Fmoc-D-Cha-OH in peptide conjugates targeting tumor cells.
- Neuroprotective Effects : Another study explored the neuroprotective properties of peptides synthesized with Fmoc-D-Cha-OH, showing significant improvement in neuronal survival rates under oxidative stress conditions.
Data Table: Medicinal Applications
| Application Area | Compound Type | Observed Effect |
|---|---|---|
| Cancer Therapy | Peptide Conjugates | Increased cytotoxicity |
| Neuroprotection | Modified Amino Acids | Enhanced neuronal survival |
Overview
Fmoc-D-Cha-OH plays a crucial role in the development of fluorescent ligands for imaging applications. Its ability to form stable conjugates with fluorophores enables sensitive detection methods.
Applications
- Fluorescent Probes : The compound is used to synthesize fluorescent probes that can be utilized in live-cell imaging and tracking biological processes.
- NanoBRET Assays : It has been incorporated into NanoBRET assays for studying protein-protein interactions in real-time within cellular environments.
Case Study
A recent study highlighted the use of Fmoc-D-Cha-OH-based fluorescent ligands in live-cell imaging, achieving a signal-to-noise ratio improvement by over 50% compared to traditional methods.
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent coupling:
- Reagent : 20% piperidine in DMF
- Conditions : Two cycles (5 min and 15 min) for complete removal .
- Mechanism : Base-induced β-elimination cleaves the Fmoc group while leaving the β-amino group intact .
Example Protocol :
text1. Treat resin-bound Fmoc-D-Dap-OH with 20% piperidine/DMF (2 × 10 min). 2. Wash with DMF and DCM to remove byproducts[2].
Coupling Reactions
The deprotected α-amino group participates in peptide bond formation:
- Coupling Agents : HCTU, HATU, or PyBOP with DIEA as a base .
- Typical Yield : 28–85% (dependent on steric hindrance and solvent) .
Optimized Coupling Conditions :
| Coupling Agent | Equivalents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| HCTU | 3.8 eq | DMF | 30°C | 1 hr | 28% |
| HATU | 3.5 eq | DMF | RT | 40 min | 85% |
β-Amino Group Functionalization
The free β-amino group allows orthogonal protection or modification:
- Protection Strategies :
Comparative Protection Efficiency :
| Protecting Group | Stability to Fmoc Deprotection | Cleavage Method | Application Example |
|---|---|---|---|
| Aloc | Stable | Pd(PPh₃)₄/PhSiH₃ (3 hrs) | Orthogonal synthesis |
| Mtt | Stable | 1% TFA in DCM (3 min) | Selective side-chain modification |
Cyclization and Side Reactions
The compound facilitates cyclization in peptide backbones:
- Cyclization Agents : PyAOP/HOAt with N-methylmorpholine (NMM) .
- Key Challenge : Competing reactions at the β-amino group require careful protection .
Cyclization Protocol :
text1. Deprotect α-amino group with piperidine. 2. Activate C-terminal with PyAOP (4 eq) and HOAt (4 eq) in DMF. 3. Stir for 12 hrs to form cyclic peptides[2].
Stability Under Acidic Conditions
The Fmoc group remains stable during resin cleavage with trifluoroacetic acid (TFA):
- Cleavage Cocktail : TFA/water/TIPS (95:2.5:2.5) for 1.5 hrs .
- Outcome : Fmoc group retained, enabling post-cleavage modifications .
Comparative Analysis with Structural Analogs
Comparison with Similar Compounds
Enantiomeric Pair
- LC-MS data (m/z = 753.00 [2M−H]⁻) and NMR chemical shifts (δ 155.8 ppm for carbonyl) closely mirror the R-form but with reversed stereochemistry .
Side-Chain Modifications
Aromatic Substitutions :
- 4-Iodophenyl (CAS: 205526-29-0): Introduces a heavy atom for crystallography or radioiodination studies. The bulky iodine atom increases hydrophobicity (logP ~3.5 estimated) compared to the parent compound .
- 3-Bromophenyl (CAS: MFCD01311771): Enhances electrophilic reactivity for cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura couplings in peptide-drug conjugates .
- 3,5-Difluorophenyl (Catalog# 0541AB): Fluorine atoms improve metabolic stability and membrane permeability in CNS-targeting peptides .
- Aliphatic and Functionalized Side Chains: Mercapto Group (CAS: 135248-89-4): The free thiol enables disulfide bond formation or conjugation to gold nanoparticles. Hazard data (H302, H315) necessitate careful handling . Allyloxycarbonylamino (CAS: 178924-05-5): Provides a orthogonal protecting group for β-amino acids, enabling sequential deprotection in multi-step syntheses . Cyclohexyl (CAS: 148983-03-3): Enhances conformational rigidity, favoring α-helix or β-sheet stabilization in peptidomimetics .
N-Methylation
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid (CAS: 138775-05-0): Methylation of the α-amino group reduces hydrogen-bonding capacity, favoring passive diffusion across biological membranes. Molecular weight (401.45 g/mol) and storage conditions (inert atmosphere) differ slightly from the parent compound .
Preparation Methods
Chiral Precursor Selection
The (R)-configuration at the α-carbon is typically derived from D-serine or its derivatives. The stereochemical integrity is preserved through asymmetric synthesis or enzymatic resolution. Key precursors include:
| Precursor | Purity Requirement | Role in Synthesis |
|---|---|---|
| D-Serine | ≥98% enantiomeric excess | Provides chiral backbone |
| Fmoc-Cl | ≥99% purity | Introduces Fmoc protecting group |
| tert-Butyl nitrite | ACS grade | Mediates diazotization reactions |
The use of D-serine ensures the desired (R)-configuration, as its β-hydroxyl group can be converted to an amino group via intermediate steps.
Stepwise Synthesis Protocol
Fmoc Protection of α-Amino Group
The α-amino group is protected first to prevent unwanted side reactions. A representative procedure involves:
-
Reaction Setup : Dissolve D-serine (10 mmol) in anhydrous dimethylformamide (DMF, 50 mL) under nitrogen.
-
Base Addition : Add triethylamine (12 mmol) to deprotonate the amino group.
-
Fmoc-Cl Addition : Introduce 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 11 mmol) dropwise at 0°C.
-
Stirring : React for 4 hours at room temperature.
-
Workup : Quench with ice-cwater, extract with ethyl acetate, and dry over sodium sulfate.
Conversion of β-Hydroxyl to Amino Group
The β-hydroxyl group of D-serine is transformed into an amino group via a two-step process:
Mesylation
-
Treat Fmoc-D-serine with methanesulfonyl chloride (MsCl, 1.2 eq) in dichloromethane (DCM) at -20°C.
-
Reaction time: 2 hours.
-
Intermediate: Fmoc-D-serine mesylate (white crystalline solid).
Ammonolysis
-
React mesylated intermediate with aqueous ammonia (28% w/w, 10 eq) in tetrahydrofuran (THF) at 60°C for 12 hours.
-
Key side reaction: Over-ammonolysis leading to diamination (controlled by stoichiometry).
Yield : 70–78% after column chromatography (silica gel, CHCl₃:MeOH 9:1).
Purification and Analytical Methods
Chromatographic Techniques
| Method | Conditions | Purpose |
|---|---|---|
| Flash Chromatography | Silica gel, gradient elution (Hexane:EtOAc) | Remove unreacted Fmoc-Cl |
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN | Separate diastereomers |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68–7.32 (m, 9H), 4.22 (m, 1H, α-CH), 3.98 (m, 1H, β-CH₂).
-
HRMS : Calculated for C₁₈H₁₈N₂O₄ [M+H]⁺: 326.35, Found: 326.34.
Industrial-Scale Optimization
Solvent Recycling
Industrial processes recover DMF and THF via fractional distillation, reducing costs by 40% compared to bench-scale synthesis.
Catalytic Improvements
Recent advances employ polymer-supported bases (e.g., PS-TBD) to minimize triethylamine usage, improving atom economy.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Racemization at β-carbon | High ammonia concentration | Use low-temperature ammonolysis |
| Fmoc cleavage | Acidic impurities | Neutralize with weak base post-synthesis |
| Low solubility | Hydrophobic Fmoc group | Sonication in DMF/water mixtures |
Applications in Peptide Synthesis
The compound serves as a building block for:
Q & A
Q. What are the standard synthetic protocols for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid in peptide chemistry?
Methodological Answer: The synthesis typically involves Fmoc-protected amino acid intermediates. For example:
- Step 1: Use Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) in reductive amination with HCl∙H₂N-Xxx-OMe esters to generate intermediates .
- Step 2: Couple intermediates with amines using activating agents like EDC∙HCl and pyridine at room temperature for 48 hours .
- Step 3: Purify via solvent extraction (e.g., dichloromethane/water) and filtration. Monitor purity using HPLC or LC-MS .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Follow GHS classifications (H302, H315, H319, H335) by wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Protocols: For skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention and provide SDS documentation .
Q. How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to confirm stereochemistry and Fmoc-group integrity .
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ = 343.3969) .
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Optimized Coupling Conditions: Use low-temperature (0–4°C) coupling with HOBt/DIC to reduce base-induced racemization .
- Stereochemical Monitoring: Track enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
- Side-Chain Protection: Employ tert-butyl or trityl groups for the β-amino group to prevent unwanted side reactions .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Reconciliation: Cross-reference SDS classifications (e.g., acute oral toxicity Category 4 vs. unclassified respiratory hazards) by conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Batch-Specific Testing: Analyze impurities (e.g., residual solvents) via GC-MS to identify batch-dependent toxicity variations .
Q. How does the compound’s stereochemistry influence its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model (R)- vs. (S)-isomer binding to receptors (e.g., chemokine receptors) to predict steric hindrance or hydrogen-bonding differences .
- Functional Assays: Compare bioactivity in cellular models (e.g., inhibition of HIV-1 entry via CCR5 binding) to correlate stereochemistry with efficacy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
